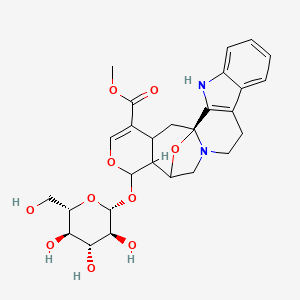
6,6'-Dimethoxy-2,2,2',2'-tetramethyltubocuraran-2,2'-diium-7',12'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol is a complex organic compound with the molecular formula C38H44N2O6. It is known for its significant biological activity, particularly in the field of neuromuscular blocking agents. This compound is a derivative of tubocurarine, a well-known alkaloid used historically as a muscle relaxant in surgical procedures .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Methylation: Introduction of methoxy groups (-OCH3) to the precursor molecules.
Cyclization: Formation of the core tubocuraran structure through cyclization reactions.
Quaternization: Introduction of quaternary ammonium groups to enhance the compound’s activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions
6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on neuromuscular junctions and potential therapeutic uses.
Medicine: Explored as a muscle relaxant and potential treatment for neuromuscular disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
The compound exerts its effects by blocking the action of the neurotransmitter acetylcholine at neuromuscular junctions. This prevents the transmission of nerve impulses to muscles, leading to muscle relaxation. The molecular targets include nicotinic acetylcholine receptors, which are critical for muscle contraction .
相似化合物的比较
Similar Compounds
Tubocurarine: The parent compound, known for its use as a muscle relaxant.
Atracurium: Another neuromuscular blocking agent with a similar mechanism of action.
Vecuronium: A synthetic derivative with enhanced potency and shorter duration of action.
Uniqueness
6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol is unique due to its specific structural modifications, which enhance its biological activity and selectivity for nicotinic acetylcholine receptors. This makes it a valuable compound for both research and therapeutic applications .
属性
CAS 编号 |
6880-94-0 |
|---|---|
分子式 |
C38H44N2O6+2 |
分子量 |
624.8 g/mol |
IUPAC 名称 |
(1S,16R)-10,25-dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol |
InChI |
InChI=1S/C38H42N2O6/c1-39(2)15-13-25-20-33(43-5)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-38-36-26(21-35(44-6)37(38)42)14-16-40(3,4)30(36)18-24-9-12-31(41)32(19-24)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/p+2/t29-,30+/m0/s1 |
InChI 键 |
PXXYOLIWFSWZNP-XZWHSSHBSA-P |
SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
手性 SMILES |
C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
规范 SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
同义词 |
7',12'-dihydroxy-6,6'-dimethoxy-2,2,2',2'-tetramethyltubocuraranium curarine curarine chloride iodide curarine dichloride curarine dichloride, (1'alpha)-isomer curarine dichloride, (1beta)-(+-)-isomer curarine dichloride, (1beta)-isomer curarine dihydroxide curarine diiodide curarine diiodide, (1'alpha)-isomer curarine diiodide, (1beta)-(+-)-isomer curarine diiodide, (1beta)-isomer curarine, (1'alpha)-isomer curarine, (1beta)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butenoic acid, 4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxo-, (Z)-](/img/structure/B1228255.png)












![3-(4-fluorophenyl)-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B1228278.png)
